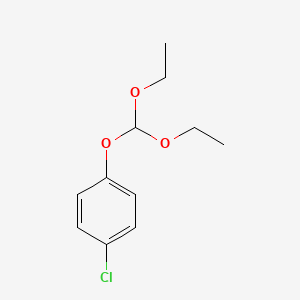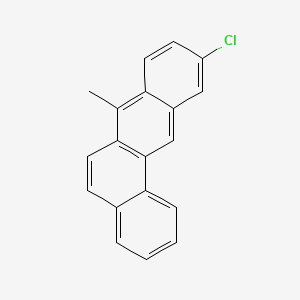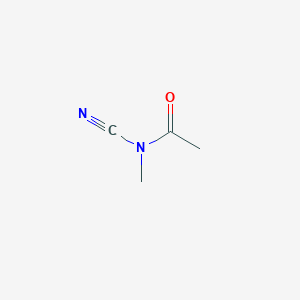![molecular formula C14H32N2O4Ti B13798273 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium CAS No. 96471-81-7](/img/structure/B13798273.png)
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium is a complex organic compound that features a titanium atom coordinated with a multi-hydroxypropylamine ligand. This compound is notable for its unique structure, which combines the properties of both organic and inorganic chemistry, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol involves multiple steps. Typically, the process starts with the reaction of diethanolamine with propylene oxide to form bis(2-hydroxypropyl)amine. This intermediate is then reacted with ethylene diamine to form the final ligand. The titanium coordination is achieved by reacting the ligand with a titanium alkoxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in batch or continuous reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol involves its ability to coordinate with metal ions, particularly titanium. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, enhancing the efficiency of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Diethanolamine: A simpler compound with similar functional groups but lacking the titanium coordination.
Triethanolamine: Another related compound used in similar applications but with different structural properties.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: A compound with a similar ligand structure but different coordination properties.
Uniqueness
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its titanium coordination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific catalytic or coordination characteristics.
Propiedades
Número CAS |
96471-81-7 |
|---|---|
Fórmula molecular |
C14H32N2O4Ti |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium |
InChI |
InChI=1S/C14H32N2O4.Ti/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;/h11-14,17-20H,5-10H2,1-4H3; |
Clave InChI |
ILOYOQJSNBNOPE-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



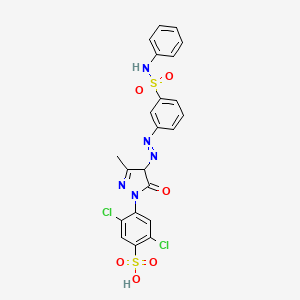
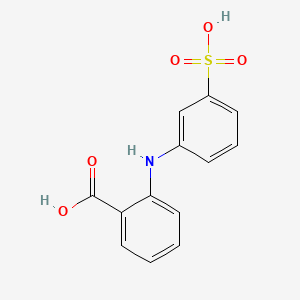
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
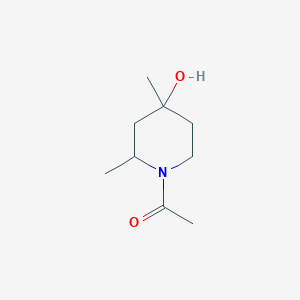

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)

![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

